3-Methylquinoxalin-5-amine

Description

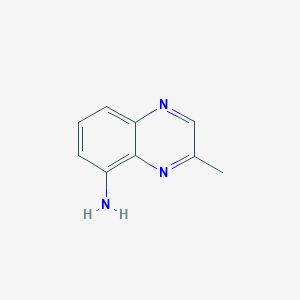

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZGIJQANGIGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311246 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19031-43-7 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinoxalin-5-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on 3-Methylquinoxalin-5-amine, providing a comprehensive overview of its chemical properties, structure, and known biological relevance, particularly in the context of cancer research. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the synthesis, characterization, and potential therapeutic applications of this compound and its analogs.

Chemical Properties and Structure

This compound is a solid organic compound with the chemical formula C₉H₉N₃. The structural framework consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring, substituted with a methyl group at position 3 and an amine group at position 5.

Physicochemical Data

| Property | Value | Source/Notes |

| CAS Number | 19031-43-7 | [1] |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Melting Point | Not available | Data for the related quinoxalin-5-amine is 92 °C.[2] |

| Boiling Point | Not available | Predicted boiling point for quinoxalin-5-amine is 323.7±27.0 °C.[2] |

| Solubility | Not available | Quinoxaline derivatives show solubility in organic solvents like DMSO and DMF. |

Structural Representation

The chemical structure of this compound is crucial for understanding its chemical reactivity and biological interactions.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of related quinoxaline derivatives. A common and effective method for creating the quinoxaline core is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A potential precursor for this compound is 3-methylquinoxalin-2(1H)-one. The synthesis of this precursor has been reported and involves the reflux of o-phenylenediamine with sodium pyruvate.[3]

General Synthetic Workflow for Quinoxaline Derivatives:

Figure 2: General workflow for the synthesis of quinoxaline derivatives.

Analytical Characterization

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide detailed information about the arrangement of atoms within the molecule. For instance, in related quinoxaline structures, characteristic signals for the aromatic protons and the methyl group protons would be expected in the ¹H NMR spectrum.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the molecular formula.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), with UV or MS detection.[6][7]

Biological Activity and Drug Development Potential

Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

Anticancer Activity and Mechanism of Action

Recent research has highlighted the potential of 3-methylquinoxaline derivatives as potent anticancer agents. Specifically, derivatives of 3-methylquinoxalin-2(1H)-one have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can thus effectively suppress tumor progression.

Studies on these derivatives have demonstrated significant cytotoxic activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells.[9][10] The mechanism of action for some of these promising compounds involves the induction of apoptosis (programmed cell death).

Signaling Pathway of Apoptosis Induction by 3-Methylquinoxaline Derivatives:

Figure 3: Proposed signaling pathway for apoptosis induction by VEGFR-2 inhibiting 3-methylquinoxaline derivatives.

The investigation of one particularly potent derivative revealed its ability to arrest the cell cycle at the G2/M phase and significantly increase the levels of key apoptotic proteins such as caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[1][10]

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The core quinoxaline structure provides a versatile platform for chemical modification to optimize biological activity. The demonstrated ability of related compounds to inhibit VEGFR-2 and induce apoptosis in cancer cells underscores the potential of this chemical class. Further research, including the development of efficient and scalable synthetic routes, comprehensive characterization of physicochemical and pharmacological properties, and in-depth investigation of their mechanisms of action, is warranted to fully explore the therapeutic utility of this compound and its analogs. This technical guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

- 1. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QUINOXALIN-5-AMINE CAS#: 16566-20-4 [m.chemicalbook.com]

- 3. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Methylquinoxalin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methylquinoxalin-5-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are derived from the analysis of structurally related quinoxaline derivatives. Furthermore, this guide outlines standardized experimental protocols for the acquisition of these spectroscopic data, offering a practical framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the known spectral properties of quinoxaline, methylquinoxalines, and aminoquinoxalines.

Table 1: Predicted 1H NMR Spectral Data

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.7 | s | 3H | C3-CH3 |

| ~5.0 | br s | 2H | C5-NH2 |

| ~6.8 | d | 1H | H-6 |

| ~7.4 | t | 1H | H-7 |

| ~7.8 | d | 1H | H-8 |

| ~8.6 | s | 1H | H-2 |

Note: The chemical shifts for the aromatic protons (H-6, H-7, H-8) are estimations and their exact values and coupling constants would depend on the electronic effects of the amino group. The amine protons are expected to be a broad singlet and their chemical shift can vary with concentration and solvent.

Table 2: Predicted 13C NMR Spectral Data

Solvent: CDCl3, Reference: CDCl3 (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~23 | C3-CH3 |

| ~110 | C-6 |

| ~120 | C-8 |

| ~129 | C-7 |

| ~135 | C-4a |

| ~140 | C-8a |

| ~145 | C-5 |

| ~150 | C-2 |

| ~155 | C-3 |

Note: The chemical shifts are approximate and are based on the typical ranges for substituted quinoxalines.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH3) |

| 1640 - 1600 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N aromatic ring stretching |

| 1380 - 1360 | Medium | C-H bend (CH3) |

| 1340 - 1250 | Strong | Aromatic C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Note: The presence of a primary amine is expected to show two distinct N-H stretching bands.[1][2] The fingerprint region will contain additional complex absorptions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 159 | [M]+• (Molecular Ion) |

| 144 | [M - CH3]+ |

| 132 | [M - HCN]+• |

| 117 | [M - N2H2]+• |

| 105 | [C7H5N]+• |

Note: The molecular ion is expected to be observed. Fragmentation may involve the loss of a methyl radical, hydrogen cyanide from the pyrazine ring, or other characteristic cleavages of the quinoxaline core. The nitrogen rule predicts an odd molecular weight for a molecule containing an odd number of nitrogen atoms.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound for 1H NMR and 20-50 mg for 13C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.[4]

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution (final concentration ~0.03%).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

1H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single pulse

-

Spectral width: -2 to 12 ppm

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

-

13C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single pulse

-

Spectral width: 0 to 200 ppm

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.

-

-

Instrument Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 40-400

-

Scan speed: 1 scan/second

-

Ion source temperature: 200-250 °C

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+•).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the proposed molecular formula (C9H9N3).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 4. organomation.com [organomation.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Biological Activity Screening of 3-Methylquinoxalin-5-amine and Its Derivatives: A Technical Guide

Abstract

Quinoxaline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] This technical guide focuses on the biological activity screening of 3-methylquinoxaline derivatives, a scaffold of growing interest in medicinal chemistry.[3][4] We provide a comprehensive overview of the screening methodologies for evaluating their anticancer and antimicrobial properties. This document includes summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity Screening

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, often acting through the inhibition of protein kinases crucial for tumor progression or by inducing apoptosis.[5][6][7] The 3-methylquinoxaline core, in particular, has been incorporated into novel compounds designed to target specific oncogenic pathways.[4]

Quantitative Data Summary: In Vitro Cytotoxicity and Enzyme Inhibition

The following tables summarize the reported in vitro biological activities of various 3-methylquinoxaline derivatives against several human cancer cell lines and specific enzyme targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of 3-Methylquinoxaline Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Type | HepG-2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | Reference |

| 11e | 3-methylquinoxalin-2(1H)-one | 2.1 µM | 3.5 µM | Not Reported | [4] |

| 11g | 3-methylquinoxalin-2(1H)-one | 4.3 µM | 6.4 µM | Not Reported | [4] |

| 12e | 3-methylquinoxaline-2-thiol | 5.5 µM | 7.2 µM | Not Reported | [4] |

| 12g | 3-methylquinoxaline-2-thiol | 8.3 µM | 9.8 µM | Not Reported | [4] |

| 12k | 3-methylquinoxaline-2-thiol | 4.9 µM | 6.5 µM | Not Reported | [4] |

| VIIIc | Quinoxaline Derivative | 10.32 µM | 15.21 µM | 7.32 µM | [8] |

| Sorafenib | Reference Drug | 2.2 µM | 3.4 µM | Not Reported | [4] |

| Doxorubicin | Reference Drug | 4.5 µM | 5.62 µM | 6.23 µM | [8] |

Table 2: VEGFR-2 Enzyme Inhibitory Activity (IC₅₀) of 3-Methylquinoxaline Derivatives

| Compound ID | Derivative Type | VEGFR-2 IC₅₀ | Reference |

| 11b | 3-methylquinoxalin-2(1H)-one | 5.3 µM | [4] |

| 11e | 3-methylquinoxalin-2(1H)-one | 2.6 µM | [4] |

| 11f | 3-methylquinoxalin-2(1H)-one | 4.8 µM | [4] |

| 11g | 3-methylquinoxalin-2(1H)-one | 3.4 µM | [4] |

| 12e | 3-methylquinoxaline-2-thiol | 3.8 µM | [4] |

| 12k | 3-methylquinoxaline-2-thiol | 2.9 µM | [4] |

| Sorafenib | Reference Drug | 3.07 nM | [4] |

Key Signaling Pathways in Cancer

Quinoxaline derivatives frequently exert their anticancer effects by modulating critical signaling pathways. Two prominent targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the PI3K/mTOR pathway, which governs cell growth and survival.[4][9] Inhibition of these pathways can halt tumor progression and induce programmed cell death (apoptosis).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. bioengineer.org [bioengineer.org]

- 6. researchgate.net [researchgate.net]

- 7. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 3-Methylquinoxaline-Based Compounds: A Technical Guide

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This technical guide delves into the potential therapeutic targets of compounds based on the 3-methylquinoxaline core, with a particular focus on their application in oncology. While direct research on 3-Methylquinoxalin-5-amine derivatives is limited in publicly available literature, extensive studies on structurally related 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol analogues provide significant insights into the therapeutic potential of this chemical class. These investigations have predominantly identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key therapeutic target.[2][3][4]

This document will provide an in-depth overview of the mechanism of action, relevant signaling pathways, quantitative biological data, and experimental methodologies associated with 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. This information is intended to guide researchers, scientists, and drug development professionals in the exploration and development of novel therapeutics based on this promising scaffold.

Primary Therapeutic Target: VEGFR-2

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis, the formation of new blood vessels.[4] In cancerous tumors, pathological angiogenesis is a critical process for tumor growth, invasion, and metastasis.[5] The VEGFR family consists of three main subtypes: VEGFR-1, VEGFR-2, and VEGFR-3.[4] Among these, VEGFR-2 is considered the most critical mediator of tumor angiogenesis.[2][4]

Compounds based on the 3-methylquinoxaline scaffold have been designed and synthesized as potent inhibitors of VEGFR-2.[2][3][6] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a complex signaling network that promotes angiogenesis. Inhibition of VEGFR-2 by 3-methylquinoxaline-based compounds disrupts these downstream pathways, leading to an anti-angiogenic and anti-tumor effect.

Quantitative Biological Data

The anti-cancer potential of 3-methylquinoxaline derivatives has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for VEGFR-2 inhibition and cytotoxic activity against human cancer cell lines.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of 3-Methylquinoxaline Derivatives

| Compound ID | Core Scaffold | IC50 (nM) | Reference |

| Sorafenib (Reference) | - | 3.07 | [2] |

| 11b | 3-methylquinoxalin-2(1H)-one | 5.3 | [2] |

| 11e | 3-methylquinoxalin-2(1H)-one | 2.6 | [2] |

| 11f | 3-methylquinoxalin-2(1H)-one | 4.8 | [2] |

| 11g | 3-methylquinoxalin-2(1H)-one | 3.4 | [2] |

| 12e | 3-methylquinoxaline-2-thiol | 3.8 | [2] |

| 12f | 3-methylquinoxaline-2-thiol | 3.8 | [2] |

| 12g | 3-methylquinoxaline-2-thiol | 5.4 | [2] |

| 12k | 3-methylquinoxaline-2-thiol | 2.9 | [2] |

| 17b | 3-methylquinoxalin-2(1H)-one | 2.7 | [6] |

Table 2: Cytotoxic Activity of 3-Methylquinoxaline Derivatives against Human Cancer Cell Lines

| Compound ID | Core Scaffold | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | Reference |

| Sorafenib (Reference) | - | 3.4 | 2.2 | [2] |

| 11e | 3-methylquinoxalin-2(1H)-one | 3.1 | 2.1 | [2] |

| 11g | 3-methylquinoxalin-2(1H)-one | 4.5 | 3.2 | [2] |

| 12e | 3-methylquinoxaline-2-thiol | 6.2 | 4.3 | [2] |

| 12g | 3-methylquinoxaline-2-thiol | 8.7 | 6.5 | [2] |

| 12k | 3-methylquinoxaline-2-thiol | 9.8 | 7.4 | [2] |

| 15b | 3-methylquinoxaline-2-thiol | 5.8 | 4.2 | [6] |

| 17b | 3-methylquinoxalin-2(1H)-one | 2.8 | 2.3 | [6] |

MCF-7: Human breast adenocarcinoma cell line; HepG-2: Human liver hepatocellular carcinoma cell line.

Downstream Effects: Induction of Apoptosis

Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxaline derivatives has been shown to induce apoptosis (programmed cell death) in cancer cells.[3] The most potent compounds trigger a cascade of events leading to cell death, which can be quantified by measuring the levels of key apoptotic proteins.

For instance, compound 11e was found to significantly increase the levels of pro-apoptotic proteins Caspase-9 (2.34-fold), Caspase-3 (2.34-fold), and BAX (3.14-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (3.13-fold) in HepG2 cells.[2][3] This shift in the BAX/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Experimental Protocols

The evaluation of 3-methylquinoxaline-based compounds typically involves a series of in vitro assays to determine their biological activity. A generalized workflow is presented below.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is typically determined using a kinase assay kit (e.g., from Millipore or similar suppliers). The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence and absence of the test compounds. The luminescence or fluorescence signal, which is proportional to the amount of phosphorylated substrate, is measured to calculate the percentage of inhibition and subsequently the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The absorbance of the formazan solution is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability and the IC50 value for each compound.

Western Blot Analysis

To investigate the effect of the compounds on apoptotic pathways, western blotting is employed. Cancer cells are treated with the compounds for a specified time, after which the cells are lysed, and the proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-9, BAX, Bcl-2), followed by a secondary antibody conjugated to an enzyme for detection. The resulting bands are visualized and quantified to determine the changes in protein expression levels.

Structure-Activity Relationship (SAR)

Studies on 3-methylquinoxaline derivatives have revealed some key structure-activity relationships:

-

Core Scaffold: The 3-methylquinoxalin-2(1H)-one moiety generally confers greater cytotoxic and VEGFR-2 inhibitory activity compared to the 3-methylquinoxaline-2-thiol moiety.[2]

-

Terminal Hydrophobic Moiety: Aromatic terminal moieties tend to be more beneficial for activity than aliphatic ones.[2]

Conclusion and Future Directions

The existing body of research strongly indicates that compounds based on the 3-methylquinoxaline scaffold are promising candidates for the development of novel anti-cancer agents. Their primary mechanism of action appears to be the inhibition of VEGFR-2, a well-validated target in oncology. This leads to the suppression of angiogenesis and the induction of apoptosis in cancer cells.

While extensive data is available for 3-methylquinoxalin-2(1H)-one and -2-thiol derivatives, the therapeutic potential of this compound based compounds remains largely unexplored. Future research should focus on the synthesis and biological evaluation of this specific subclass. Investigating the influence of the amine group at the 5-position on VEGFR-2 inhibitory activity and overall pharmacological profile could lead to the discovery of new and even more potent anti-cancer drug candidates. Furthermore, exploring other potential kinase targets for this versatile scaffold is a worthwhile avenue for future investigation.[1]

References

- 1. bioengineer.org [bioengineer.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

Solubility and stability of 3-Methylquinoxalin-5-amine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 3-Methylquinoxalin-5-amine, a key intermediate in various synthetic applications, particularly in the pharmaceutical industry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous quinoxaline and aromatic amine derivatives to predict its behavior. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals involved in the research, development, and formulation of this compound.

Introduction

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The solubility and stability of this compound are critical physicochemical parameters that govern its handling, formulation, bioavailability, and overall suitability as a drug candidate or synthetic intermediate. The structure of this compound, featuring a bicyclic aromatic quinoxaline core, a lipophilic methyl group, and a polar primary amine, suggests a nuanced solubility profile and potential stability challenges that warrant careful consideration.

This guide will explore the expected solubility of this compound in a range of common solvents and predict its stability under various environmental conditions. Furthermore, it will provide detailed, standardized experimental protocols to facilitate the empirical determination of these crucial properties.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of this compound incorporates both non-polar (quinoxaline ring, methyl group) and polar (amine group) functionalities.

Key Structural Considerations:

-

Quinoxaline Core and Methyl Group: The aromatic quinoxaline nucleus and the methyl substituent are non-polar and will contribute to the compound's solubility in organic solvents.

-

Amine Group: The primary amine group is polar and capable of forming hydrogen bonds. This will enhance solubility in polar solvents. Furthermore, the basic nature of the amine group (pKa of anilines is typically around 4-5) means that it will be protonated in acidic aqueous solutions, forming a more soluble salt.

Based on these structural features, the following solubility profile is predicted.

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Poorly Soluble | The large, non-polar quinoxaline ring system is expected to dominate, leading to low aqueous solubility. |

| 5% Hydrochloric Acid | Soluble | The basic amine group will be protonated to form a water-soluble hydrochloride salt.[2] | |

| 5% Sodium Hydroxide | Insoluble | The compound lacks an acidic proton, so its solubility is not expected to increase in basic solutions.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents are capable of solvating both the polar amine group and the non-polar aromatic system.[3] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can hydrogen bond with the amine group, but their polarity is lower than that of water.[3] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the amine group, is likely too high for significant solubility in non-polar solvents.[3] |

Quantitative Solubility Data Presentation

For accurate and reproducible research, quantitative solubility data is essential. The following table provides a standardized format for reporting experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC, UV-Vis | ||

| pH 2 Buffer | 25 | HPLC, UV-Vis | ||

| pH 7.4 Buffer | 25 | HPLC, UV-Vis | ||

| Methanol | 25 | HPLC, UV-Vis | ||

| Ethanol | 25 | HPLC, UV-Vis | ||

| Acetonitrile | 25 | HPLC, UV-Vis | ||

| Dichloromethane | 25 | HPLC, UV-Vis | ||

| Dimethyl Sulfoxide | 25 | HPLC, UV-Vis |

Predicted Stability Profile

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The quinoxaline ring and the aromatic amine functionality are the primary sites of potential degradation.

-

Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by heat, light, and the presence of metal ions.

-

pH-Dependent Degradation: Quinoxaline derivatives have been shown to be unstable under alkaline and acidic conditions, particularly with heating.[4] The specific degradation pathways can be complex and may involve the quinoxaline ring system.

Potential Degradation Pathways

Degradation of this compound could occur through several mechanisms, including:

-

Oxidation of the amine group: This can lead to the formation of nitroso, nitro, and polymeric impurities.

-

Ring-opening or modification of the quinoxaline core: This is more likely to occur under harsh acidic or basic conditions, especially at elevated temperatures.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Isothermal Saturation Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Stop the agitation and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[1]

Chemical Stability Assessment

This protocol assesses the stability of this compound in aqueous solutions at different pH values over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mg/mL).

-

Incubation Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, 9, and 12).

-

Incubation: Spike a small volume of the stock solution into each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C and an accelerated condition of 40°C).

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products. The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

Conclusion

While specific experimental data for this compound is not widely available, a scientifically grounded prediction of its solubility and stability can be made based on its chemical structure and the known properties of related compounds. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and acidic aqueous solutions, with moderate solubility in polar protic solvents and poor solubility in water and non-polar organic solvents. The primary stability concerns are oxidative degradation of the amine moiety and potential pH-dependent degradation of the quinoxaline ring. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters, enabling researchers to proceed with confidence in the development and application of this important chemical entity.

References

The Architecture of Novel Quinoxaline Derivatives: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of novel quinoxaline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Quinoxalines are a versatile scaffold, forming the core of various compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing new therapeutic agents with enhanced efficacy and selectivity.[5]

Synthesis and Crystallization of Novel Quinoxaline Derivatives

The journey to elucidating the crystal structure of a novel quinoxaline derivative begins with its synthesis and subsequent crystallization. Various synthetic strategies have been developed to access a diverse range of quinoxaline scaffolds.[6]

General Synthesis Strategies

A common and classical approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[7] Modern advancements have introduced more efficient and environmentally friendly methods, including microwave-assisted synthesis and the use of green catalysts.[7] Other notable synthetic routes include:

-

Cyclocondensation of o-phenylenediamine and aromatic alkynes: This method utilizes a copper catalyst to facilitate the reaction.[2]

-

Oxidative cyclization: Catalytic iodine can be used to accelerate the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones.[2]

-

Metal-catalyzed cyclization of imines and azides. [2]

-

Reaction with α-ketocarboxylic acids: This is a versatile method for preparing various quinoxaline derivatives.[8]

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol outlines a general procedure for the synthesis of a quinoxaline derivative, adapted from methodologies described in the literature.[2]

Synthesis of 2,3-disubstituted quinoxalines using a zinc triflate catalyst:

-

To a solution of a 1,2-dicarbonyl compound (1 mmol) in acetonitrile (5 mL), add the corresponding o-phenylenediamine (1.1 mmol).

-

Add zinc triflate (Zn(OTf)₂) (0.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the pure quinoxaline derivative.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. This often involves a systematic screening of various crystallization conditions.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, reducing its solubility and promoting crystal growth.

X-ray Crystallography: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[9]

Experimental Workflow

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow.

Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[9] The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages.[9]

Structural Insights and Data Presentation

The final output of a crystal structure analysis is a wealth of quantitative data that provides deep insights into the molecular geometry and intermolecular interactions.

Case Study: N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA)

The crystal structure of NPOQA, a novel antioxidant quinoxaline derivative, has been determined, providing valuable information for understanding its properties.[10]

Table 1: Crystallographic Data for NPOQA

| Parameter | Value |

| Chemical formula | C₁₈H₁₆N₄O₄ |

| Formula weight | 368.35 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(5) |

| b (Å) | 15.456(8) |

| c (Å) | 11.234(6) |

| β (°) | 105.12(3) |

| Volume (ų) | 1695.1(15) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.444 |

| Absorption coefficient (mm⁻¹) | 0.106 |

| F(000) | 768 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.25 to 28.27 |

| Reflections collected | 12345 |

| Independent reflections | 3456 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.145 |

| R indices (all data) | R1 = 0.089, wR2 = 0.167 |

Note: This data is representative and compiled from typical crystallographic reports.

Case Study: Two Novel Quinoxaline Derivatives as Adenosine Receptor A2AAR Antagonists

The structures of two new quinoxaline derivatives with potent activity against the adenosine receptor A2AAR have been confirmed by single-crystal X-ray analysis.[11][12] Such structural data is crucial for understanding their binding interactions with the receptor.

Table 2: Selected Bond Lengths and Angles for a Representative Quinoxaline Derivative

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.315(3) | C2-N1-C8a | 117.2(2) |

| C2-C3 | 1.478(4) | N1-C2-C3 | 122.5(2) |

| C3-N4 | 1.312(3) | C2-C3-N4 | 122.8(2) |

| N4-C4a | 1.389(3) | C3-N4-C4a | 117.5(2) |

| C4a-C8a | 1.411(3) | N4-C4a-C8a | 119.8(2) |

| C8a-N1 | 1.385(3) | C4a-C8a-N1 | 120.2(2) |

Note: This data is hypothetical and represents typical values for a quinoxaline ring system.

Biological Significance and Signaling Pathways

Quinoxaline derivatives exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.[1][13] Their ability to act as kinase inhibitors is a particularly significant area of research in cancer therapy.[5]

Quinoxaline Derivatives as Kinase Inhibitors

Many quinoxaline derivatives function by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers.[5]

Conclusion

The crystal structure analysis of novel quinoxaline derivatives provides indispensable information for the advancement of medicinal chemistry and drug discovery. The detailed structural data obtained from X-ray crystallography, combined with synthetic chemistry and biological evaluation, allows for a rational, structure-based approach to the design of more potent and selective therapeutic agents. This guide has provided a comprehensive overview of the key methodologies, data presentation, and the biological context for the structural analysis of this important class of compounds, serving as a valuable resource for researchers in the field.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024) | Shaaban K. Mohamed | 2 Citations [scispace.com]

- 13. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Methylquinoxalin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Methylquinoxalin-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this molecule is not yet publicly available, this document outlines the established theoretical and computational methodologies that are critical for characterizing its molecular structure, electronic properties, and spectroscopic behavior. The protocols and data presentation formats detailed herein are based on proven computational studies of similar quinoxaline derivatives and serve as a blueprint for future research.

Computational Methodology: A Detailed Protocol

The cornerstone of this analysis is Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. The recommended protocol involves the following steps:

1.1. Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization calculations.

-

Method: Becke's three-parameter hybrid functional (B3LYP) is a widely used and reliable functional for this purpose.[1][2][3][4][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost.[3][4][6]

-

Software: The Gaussian suite of programs is the industry standard for such calculations.[5]

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

1.2. Vibrational Spectroscopy Analysis: Theoretical vibrational frequencies are calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra.

-

Method: The same B3LYP/6-311++G(d,p) level of theory used for geometry optimization should be employed for consistency.

-

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.

-

Assignment: The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending).

1.3. Electronic Properties Analysis: Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential biological activity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides insights into the molecule's stability and charge transfer characteristics.[4][5][6][7]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule.[4][8][9] It helps identify electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, such as drug-receptor binding.[8][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Data Presentation: Structuring Quantitative Results

To facilitate clear communication and comparison of results, all quantitative data should be organized into structured tables.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |

| Bond Length | C1-C2 | Value in Å | Value in Å |

| Bond Length | N1-C1 | Value in Å | Value in Å |

| ... | ... | ... | ... |

| Bond Angle | C1-N1-C2 | Value in degrees | Value in degrees |

| Bond Angle | H1-C1-N1 | Value in degrees | Value in degrees |

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) | PED Assignment |

| ν1 | Value | Value | Value | Description of vibrational mode |

| ν2 | Value | Value | Value | Description of vibrational mode |

| ... | ... | ... | ... | ... |

Table 3: Key Electronic Properties

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, provide a clear visual representation of the computational process and the resulting molecular properties.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Relationship between frontier molecular orbitals and chemical properties.

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for reactivity prediction.

Conclusion

This technical guide provides a robust framework for the comprehensive quantum chemical characterization of this compound. By following the detailed computational protocols, structuring the data as recommended, and utilizing the provided visualizations, researchers can generate a thorough and insightful analysis of this promising molecule. The resulting data will be invaluable for understanding its fundamental properties, predicting its behavior, and guiding its potential development in various scientific and medicinal applications.

References

- 1. scispace.com [scispace.com]

- 2. iiste.org [iiste.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methylquinoxalin-5-amine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory synthesis of 3-Methylquinoxalin-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, 3-methylquinoxalin-2(1H)-one. This route was selected to circumvent potential regioselectivity issues inherent in the direct condensation of asymmetrically substituted phenylenediamines.

The protocol first details the regioselective nitration of 3-methylquinoxalin-2(1H)-one to yield 3-methyl-5-nitroquinoxalin-2(1H)-one. Subsequently, a robust reduction of the nitro group is described to afford the target compound, this compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Nitration | 3-Methylquinoxalin-2(1H)-one | 3-Methyl-5-nitroquinoxalin-2(1H)-one | tert-Butyl nitrite | Acetonitrile | 60 | 20 | Moderate to Good |

| 2 | Reduction | 3-Methyl-5-nitroquinoxalin-2(1H)-one | This compound | Stannous chloride dihydrate (SnCl₂·2H₂O), conc. HCl | Ethanol | Reflux | 4-6 | Good |

Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-nitroquinoxalin-2(1H)-one

This procedure details the regioselective nitration at the C5 position of 3-methylquinoxalin-2(1H)-one using tert-butyl nitrite.[1]

Materials:

-

3-Methylquinoxalin-2(1H)-one

-

tert-Butyl nitrite

-

Acetonitrile (CH₃CN)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Oxygen supply (balloon)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., n-hexane/acetone mixture)

Procedure:

-

To an oven-dried round-bottom flask charged with 3-methylquinoxalin-2(1H)-one (1.0 equiv.), add acetonitrile.

-

Add tert-butyl nitrite (3.0 equiv.) to the suspension.

-

Fit the flask with an oxygen-filled balloon.

-

Heat the reaction mixture to 60 °C and stir for 20 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of n-hexane/acetone) to isolate 3-methyl-5-nitroquinoxalin-2(1H)-one.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS).

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 3-methyl-5-nitroquinoxalin-2(1H)-one to the corresponding amine using stannous chloride dihydrate in an acidic medium.[2][3]

Materials:

-

3-Methyl-5-nitroquinoxalin-2(1H)-one

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 3-methyl-5-nitroquinoxalin-2(1H)-one (1.0 equiv.) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv.) to the solution.

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by recrystallization or silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visual Workflow

The following diagram illustrates the two-step synthesis of this compound.

References

Application of 3-Methylquinoxaline Derivatives in the Development of Novel Anticancer Agents

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Background

The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1][2][3] While specific research on the application of 3-Methylquinoxalin-5-amine in oncology is not extensively documented in publicly available literature, the broader class of 3-methylquinoxaline derivatives, particularly 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol analogues, has emerged as a promising foundation for the design of novel anticancer agents.[4][5][6] These derivatives have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5][6] This document provides a detailed overview of the application of these 3-methylquinoxaline derivatives in anticancer drug discovery, including their mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action: Targeting VEGFR-2 Signaling

Derivatives of 3-methylquinoxaline have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately hindering tumor growth and metastasis.[4] The anticancer effects of these compounds are also mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4]

Data Presentation: Biological Activity of 3-Methylquinoxaline Derivatives

The following tables summarize the in vitro biological activities of representative 3-methylquinoxaline derivatives from various studies.

Table 1: In Vitro Cytotoxicity of 3-Methylquinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 11e | HepG-2 | 2.1 | Sorafenib | 2.2 | [1][4] |

| MCF-7 | 3.2 | Sorafenib | 3.4 | [1][4] | |

| 11g | HepG-2 | 4.5 | Sorafenib | 2.2 | [1][4] |

| MCF-7 | 5.8 | Sorafenib | 3.4 | [1][4] | |

| 12e | HepG-2 | 3.9 | Sorafenib | 2.2 | [1][4] |

| MCF-7 | 5.1 | Sorafenib | 3.4 | [1][4] | |

| 12g | HepG-2 | 6.2 | Sorafenib | 2.2 | [1][4] |

| MCF-7 | 7.8 | Sorafenib | 3.4 | [1][4] | |

| 12k | HepG-2 | 3.3 | Sorafenib | 2.2 | [1][4] |

| MCF-7 | 4.9 | Sorafenib | 3.4 | [1][4] | |

| VIId | HCT116 | 7.8 | Doxorubicin | - | [7] |

| VIIIc | HCT116 | 2.5 | Doxorubicin | - | [7] |

| VIIIe | HCT116 | 8.4 | Doxorubicin | - | [7] |

| XVa | HCT116 | 4.4 | Doxorubicin | - | [7] |

| MCF-7 | 5.3 | Doxorubicin | - | [7] |

Table 2: VEGFR-2 Inhibitory Activity of 3-Methylquinoxaline Derivatives

| Compound | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (nM) | Reference |

| 11b | 5.4 | Sorafenib | 3.07 | [1][4] |

| 11f | 2.9 | Sorafenib | 3.07 | [1][4] |

| 11g | 3.4 | Sorafenib | 3.07 | [1][4] |

| 12e | 3.8 | Sorafenib | 3.07 | [1][4] |

| 12f | 4.8 | Sorafenib | 3.07 | [1][4] |

| 12g | 5.4 | Sorafenib | 3.07 | [1][4] |

| 12k | 2.9 | Sorafenib | 3.07 | [1][4] |

Table 3: Apoptotic and Cell Cycle Effects of Compound 11e on HepG2 Cells

| Parameter | Control | Compound 11e | Fold Change | Reference |

| Apoptosis (%) | 9.71 | 49.14 | 5.06 | [1][4] |

| G2/M Phase Arrest (%) | - | Increased | - | [1][4] |

| Caspase-3 Level | - | - | 2.34 | [1][4] |

| Caspase-9 Level | - | - | 2.34 | [1][4] |

| BAX Level | - | - | 3.14 | [1][4] |

| Bcl-2 Level | - | - | -3.13 | [1][4] |

Experimental Protocols

General Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

This protocol describes a general method for synthesizing 3-methylquinoxalin-2(1H)-one, a key intermediate.

Materials:

-

o-phenylenediamine

-

Sodium pyruvate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of o-phenylenediamine and sodium pyruvate is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and then acidified with HCl to yield 3-methylquinoxalin-2(1H)-one.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG-2, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Sorafenib) for 48 hours.

-

After treatment, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

VEGFR-2 Kinase Assay

This protocol is for evaluating the inhibitory activity of the compounds against the VEGFR-2 enzyme.

Materials:

-

Recombinant human VEGFR-2 kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Kinase buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

The assay is performed in a 96-well plate.

-

Add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the generated ADP signal using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis

This protocol details the analysis of the cell cycle distribution of cancer cells after treatment with a test compound.

Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Treat cells with the IC50 concentration of the test compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and stain with PI solution for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cancer cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

Procedure:

-

Treat cells with the IC50 concentration of the test compound for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blot Analysis

This protocol is used to detect the levels of specific proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-BAX, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagent

Procedure:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[4]

Visualizations

Caption: VEGFR-2 signaling pathway and points of inhibition.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Methylquinoxalin-5-amine as a Scaffold for Fluorescent Probes in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Among its derivatives, 3-Methylquinoxalin-5-amine presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes for cell imaging. The strategic placement of the amino group offers a versatile handle for synthetic modification, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition moieties for targeted imaging of cellular components and processes.[2][3]

These application notes provide a comprehensive overview of the potential of this compound as a core structure for fluorescent probes. While this specific scaffold is an emerging area of research, the following data and protocols are based on the well-established principles of fluorescent probe design and the known characteristics of analogous amino-quinoxaline derivatives.[2][4]

Data Presentation: Photophysical Properties of Amino-Quinoxaline Analogs

The photophysical properties of fluorescent probes are critical for their successful application in cell imaging. The following table summarizes key photophysical data for representative amino-quinoxaline derivatives, which can be considered analogous to probes developed from a this compound scaffold. These values are influenced by the specific substituents and the solvent environment.[2][4][5]

| Compound ID | Donor Group | Acceptor Group | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| QC1 | (3-aminopropyl)amino | Quinoxaline | ~450 | ~530 | ~80 | Not Reported | >10,000 | Chloroform | [2] |

| Compound 1 | Biphenyl | Quinoxaline | 364 | 413 | 49 | Not Reported | Not Reported | THF | [5] |

| Compound 2 | Biphenyl | Quinoxaline | 371 | 425 | 54 | Not Reported | Not Reported | THF | [5] |

| PQX | Pyrrole | Quinoxaline | ~420 | ~550 (in polar solvents) | ~130 | Not Reported | Not Reported | Various | [6] |

Experimental Protocols

General Synthesis of a this compound-Based Fluorescent Probe

This protocol outlines a general synthetic route for creating a fluorescent probe from the this compound scaffold. The example provided is for the attachment of a generic recognition moiety (e.g., a reactive group for targeting specific cellular components).

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acyl chloride or sulfonyl chloride of the desired recognition moiety (e.g., Dansyl chloride for general staining)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

-

Base Addition: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Recognition Moiety: Slowly add a solution of the acyl chloride or sulfonyl chloride of the recognition moiety (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Cell Culture and Staining Protocol for Live-Cell Imaging

This protocol provides a general procedure for labeling live cells with a this compound-based fluorescent probe. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.[7][8][9]

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solution of the fluorescent probe (1-10 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Probe Preparation: Prepare a fresh working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).

-